molecular formula C20H23ClN2O4 B1668844 Chlorpheniramine maleate CAS No. 113-92-8

Chlorpheniramine maleate

Cat. No. B1668844
CAS RN: 113-92-8
M. Wt: 274.79 g/mol
InChI Key: DBAKFASWICGISY-BTJKTKAUSA-N
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Description

Chlorpheniramine Maleate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction .


Synthesis Analysis

The synthesis of Chlorpheniramine Maleate involves several steps. The process starts with accurately weighing 40 mg of Chlorpheniramine Maleate, adding it into 30 ml water, and ultrasonicate for 15 minutes . The volume is then made up using water up to 50 ml . 5 ml of this solution is diluted to 50 ml with water . The solution is then shaken and filtered through a 0.45 micron filter and injected .


Molecular Structure Analysis

Chlorpheniramine Maleate has a molecular formula of C16H19ClN2.C4H4O4 . It is chemically known as 2-[p-Chloro-α-[2-(dimethylamino)ethyl]benzyl]pyridine maleate .


Chemical Reactions Analysis

Chlorpheniramine Maleate shows high drug absorption in 0.1N HCl medium with λmax of 261nm . The drug shows good linearity from 20 to 60μg/mL solution concentration with the correlation coefficient linear regression equation Y= 0.1853 X + 0.1098 presenting R2 value of 0.9998 .


Physical And Chemical Properties Analysis

Chlorpheniramine Maleate is a white, odorless, crystalline powder . It is freely soluble in water, soluble in alcohol and chloroform, and slightly soluble in ether and benzene .

Scientific Research Applications

  • Transdermal Delivery Systems Chlorpheniramine Maleate (CPM) has been investigated for use in transdermal delivery systems. Studies have explored the percutaneous absorption of CPM from gel formulations prepared with different carbomer derivatives. These formulations could potentially offer local activity when applied topically, bypassing the disadvantages of oral administration, such as first-pass effects (Tas, Ozkan, Savaser, & Baykara, 2004).

  • Veterinary Applications CPM has been used in veterinary medicine for the management of pruritus in cats. It was found to be effective in completely eliminating pruritus in most cats, without causing serious or long-lasting clinical side effects (Miller & Scott, 1990).

  • Treatment of Common Cold Several studies have demonstrated the efficacy of CPM in relieving symptoms of the common cold. It was found to be significantly effective in reducing cold symptoms when used regularly over a week (Crutcher & Kantner, 1981).

  • Impact on Task Performance Research has investigated the effects of CPM on performance tasks, with findings suggesting complex interactions with age and gender. These studies indicate that CPM may have effects on a variety of performance tasks, though these effects are complex and dose-dependent (Gilliland, Schlegel, & Nesthus, 1999).

  • Radiation Protection CPM has been studied for its protective role against radiation-induced early transient incapacitation in animal models. These studies suggest that CPM could have a role in mitigating the effects of high-dose radiation, potentially through histamine receptor blockade (Doyle, Curran, & Turns, 1974).

  • Taste Masking for Pediatric and Geriatric Use Research has been conducted to develop taste-masked formulations of CPM, particularly in microsphere forms, to make it more palatable for pediatric and geriatric patients (Jelvehgari, Barghi, & Barghi, 2014).

  • Role in Sustained-Release Formulations The formulation of sustained-release matrix tablets of CPM has been explored. This aims to maintain therapeutic levels of the drug in the body over an extended period, reducing the frequency of dosing (Khan, 2012).

Safety And Hazards

Chlorpheniramine Maleate is toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
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InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
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InChI Key

DBAKFASWICGISY-BTJKTKAUSA-N
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Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
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Isomeric SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
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Molecular Formula

C16H19ClN2.C4H4O4, C20H23ClN2O4
Record name CHLORPHENIRAMINE MALEATE
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Related CAS

24380-14-1, 25523-97-1 (Parent)
Record name 2-Pyridinepropanamine, γ-(4-chlorophenyl)-N,N-dimethyl-, labeled with tritium, (2Z)-2-butenedioate (1:1)
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Record name Chlorpheniramine maleate [USP:JAN]
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Molecular Weight

390.9 g/mol
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Physical Description

Chlorpheniramine maleate appears as odorless white crystalline solid or white powder with a bitter taste. pH (2% aqueous solution) 5. pH (1% aqueous solution) 4-5. (NTP, 1992)
Record name CHLORPHENIRAMINE MALEATE
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992)
Record name CHLORPHENIRAMINE MALEATE
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Product Name

Chlorpheniramine Maleate

CAS RN

113-92-8, 2438-32-6
Record name CHLORPHENIRAMINE MALEATE
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Record name Dexchlorpheniramine maleate
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Record name 2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1)
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Record name Chlorphenamine hydrogen maleate
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Melting Point

266 to 275 °F (NTP, 1992)
Record name CHLORPHENIRAMINE MALEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,600
Citations
W Xu, S **a, J Pu, Q Wang, P Li, L Lu… - Frontiers in …, 2018 - frontiersin.org
… compounds by cytopathic effect (CPE) reduction assay using the Cell Counting Kit-8, we found two antihistamines, carbinoxamine maleate (CAM) and S-(+)-chlorpheniramine maleate (…
Number of citations: 43 www.frontiersin.org
CG Eckhart, T McCorkle - Analytical Profiles of Drug Substances, 1978 - Elsevier
Publisher Summary This chapter discusses chlorpheniramine maleate. Chlorpheniramine maleate is a racemic mixture of optical isomers. It is an odorless, white crystalline solid. …
Number of citations: 11 www.sciencedirect.com
V Andronis, MS Mesiha, FM Plakogiannis - Pharmaceutica acta helvetiae, 1995 - Elsevier
The study was to develop a transdermal therapeutic system for chlorpheniramine maleate (CPM). The diffusion characteristics of CPM were determined using Franz diffusion cells, from …
Number of citations: 44 www.sciencedirect.com
Y Zhu, NH Shah, AW Malick, MH Infeld… - International Journal of …, 2002 - Elsevier
The influence of in situ plasticization of chlorpheniramine maleate (CPM) on Eudragit® RS PO from hot-melt extruded matrix tablets, and from compressed granules prepared by thermal …
Number of citations: 133 www.sciencedirect.com
JB Westover, G Ferrer, H Vazquez… - Cureus, 2020 - cureus.com
… In an attempt to repurpose existing drugs with antiviral potential that might be used in COVID-19 prevention and treatment, we tested the virucidal potential of chlorpheniramine maleate (…
Number of citations: 27 www.cureus.com
C Tas, Y Özkan, A Savaser, T Baykara - Il Farmaco, 2003 - Elsevier
… The objective of this study was to evaluate the in vitro and ex vivo percutaneous absorption of chlorpheniramine maleate (CPM) from different hydrogel formulations. Various …
Number of citations: 128 www.sciencedirect.com
EA Peets, M Jackson, S Symchowicz - Journal of Pharmacology and …, 1972 - ASPET
The pharmacokinetics and metabolism of 3 H-chlorpheniramine maleate have been studied in man. After a po dose (12 mg), 3 H appeared rapidly in plasma and at two hours was …
Number of citations: 92 jpet.aspetjournals.org
M Maithani, R Raturi, V Gautam, D Kumar… - International Journal …, 2010 - researchgate.net
… The retention times of chlorpheniramine maleate and phenylephrine … The % recoveries of chlorpheniramine maleate and … estimation of chlorpheniramine maleate and phenylephrine …
Number of citations: 53 www.researchgate.net
H Şenyuva, T Özden - Journal of chromatographic science, 2002 - academic.oup.com
… , and 3.44 min for chlorpheniramine maleate. A typical HPLC chro… phenylephrine HCl and chlorpheniramine maleate (determined … HCl and 2.51 for chlorpheniramine maleate (n = 10). …
Number of citations: 75 academic.oup.com
N Erk, M Kartal - Il Farmaco, 1998 - Elsevier
… standard solution containing chlorpheniramine maleate and phenylephrine hydrochloride. The retention times for the investigated drugs were 1.08 min (chlorpheniramine maleate) and …
Number of citations: 57 www.sciencedirect.com

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